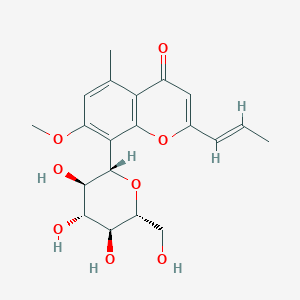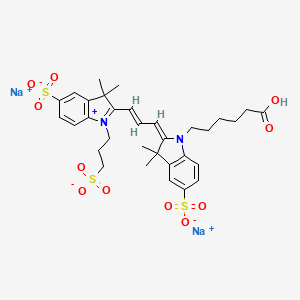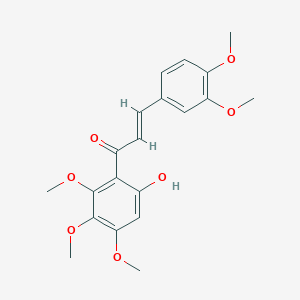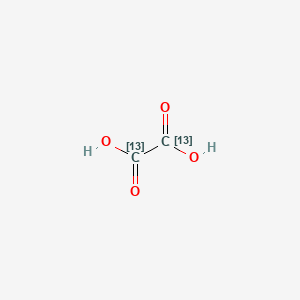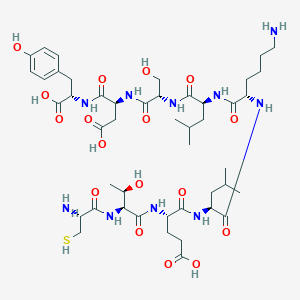
Influenza virus NP (44-52)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Influenza virus NP (44-52) is a peptide derived from the nucleoprotein of the influenza virus. This peptide is recognized by the immune system and plays a crucial role in the body’s response to influenza infection. It is specifically an epitope, which means it is the part of the antigen that is recognized by the immune system, particularly by T cells .
Preparation Methods
The synthesis of Influenza virus NP (44-52) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid resin. The process involves the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated.
Cleavage: The completed peptide is cleaved from the resin and purified.
Chemical Reactions Analysis
Influenza virus NP (44-52) undergoes various chemical reactions, primarily involving its amino acid residues. These reactions include:
Oxidation: Certain amino acids like methionine can undergo oxidation.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study the effects on peptide function.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
Influenza virus NP (44-52) has several applications in scientific research:
Immunology: It is used to study T cell responses and the mechanisms of immune recognition.
Vaccine Development: As a conserved epitope, it is a target for developing universal influenza vaccines.
Diagnostics: It can be used in assays to detect immune responses to influenza infection
Mechanism of Action
The mechanism of action of Influenza virus NP (44-52) involves its recognition by T cells. The peptide is presented on the surface of infected cells by major histocompatibility complex (MHC) molecules. T cells recognize this complex and initiate an immune response, leading to the destruction of infected cells. This process involves various molecular pathways, including the activation of T cell receptors and the release of cytokines .
Comparison with Similar Compounds
Influenza virus NP (44-52) can be compared with other viral epitopes, such as those derived from the hemagglutinin or neuraminidase proteins of the influenza virus. Unlike these epitopes, NP (44-52) is highly conserved across different influenza strains, making it a more reliable target for vaccine development. Similar compounds include:
- Hemagglutinin-derived peptides
- Neuraminidase-derived peptides
- Other nucleoprotein-derived peptides
These comparisons highlight the uniqueness of NP (44-52) in terms of its conservation and immunogenicity.
Properties
Molecular Formula |
C46H74N10O17S |
|---|---|
Molecular Weight |
1071.2 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C46H74N10O17S/c1-22(2)16-30(52-40(66)29(13-14-35(60)61)50-45(71)37(24(5)58)56-38(64)27(48)21-74)41(67)49-28(8-6-7-15-47)39(65)51-31(17-23(3)4)42(68)55-34(20-57)44(70)53-32(19-36(62)63)43(69)54-33(46(72)73)18-25-9-11-26(59)12-10-25/h9-12,22-24,27-34,37,57-59,74H,6-8,13-21,47-48H2,1-5H3,(H,49,67)(H,50,71)(H,51,65)(H,52,66)(H,53,70)(H,54,69)(H,55,68)(H,56,64)(H,60,61)(H,62,63)(H,72,73)/t24-,27+,28+,29+,30+,31+,32+,33+,34+,37+/m1/s1 |
InChI Key |
QVXNKNSYPZUJFT-DEKAXTLRSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CS)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


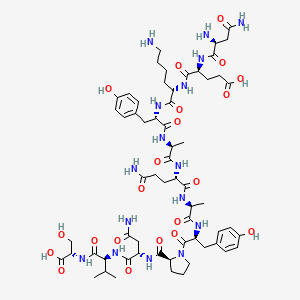

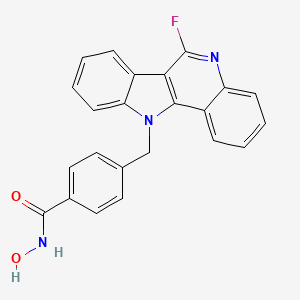

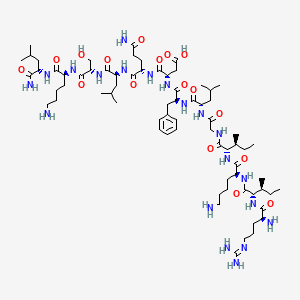

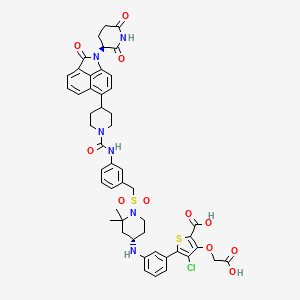
![1-N'-[3-fluoro-4-[7-[3-[3-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]propoxy]propoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B12383187.png)
![[2-(3-methyl-2-oxoimidazolidin-1-yl)-4,6-bis(trifluoromethyl)phenyl] N-(4-fluorophenyl)-N-methylcarbamate](/img/structure/B12383193.png)
